molecular formula C14H22ClNO4 B4020812 3-(Dimethylamino)propyl 2-(4-methoxyphenoxy)acetate;hydrochloride

3-(Dimethylamino)propyl 2-(4-methoxyphenoxy)acetate;hydrochloride

Cat. No.: B4020812
M. Wt: 303.78 g/mol
InChI Key: UFFDJZVZLIETNX-UHFFFAOYSA-N
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Description

3-(Dimethylamino)propyl 2-(4-methoxyphenoxy)acetate;hydrochloride is an organic compound with a complex structure that includes a dimethylamino group, a methoxyphenoxy group, and an acetate group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)propyl 2-(4-methoxyphenoxy)acetate;hydrochloride typically involves a multi-step process. One common method includes the reaction of 3-(dimethylamino)propyl chloride with 2-(4-methoxyphenoxy)acetic acid in the presence of a base to form the desired ester. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine. The final product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)propyl 2-(4-methoxyphenoxy)acetate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Dimethylamino)propyl 2-(4-methoxyphenoxy)acetate;hydrochloride is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)propyl 2-(4-methoxyphenoxy)acetate;hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The methoxyphenoxy group may enhance the compound’s binding affinity and specificity for certain targets. These interactions can influence biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethylamino)propyl 2-(4-methoxyphenoxy)acetate;hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the dimethylamino and methoxyphenoxy groups allows for diverse interactions and applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

3-(dimethylamino)propyl 2-(4-methoxyphenoxy)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4.ClH/c1-15(2)9-4-10-18-14(16)11-19-13-7-5-12(17-3)6-8-13;/h5-8H,4,9-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFDJZVZLIETNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC(=O)COC1=CC=C(C=C1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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